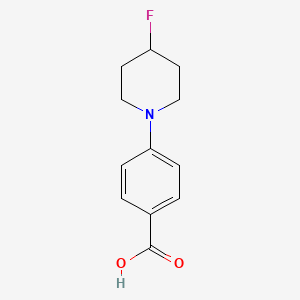

4-(4-Fluoropiperidin-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluoropiperidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-10-5-7-14(8-6-10)11-3-1-9(2-4-11)12(15)16/h1-4,10H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJLEYBMOBJUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 4 4 Fluoropiperidin 1 Yl Benzoic Acid and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, revealing potential synthetic pathways. For 4-(4-Fluoropiperidin-1-yl)benzoic acid, two primary disconnection strategies are logically applied.

The most common and direct approach involves the disconnection of the aryl carbon-nitrogen (C-N) bond. This bond links the piperidine (B6355638) nitrogen to the benzoic acid ring. This strategy simplifies the molecule into two key synthons: a 4-fluoropiperidine (B2509456) unit and a 4-substituted benzoic acid derivative. The benzoic acid precursor would typically possess a good leaving group at the C4 position, such as a halogen (F, Cl, Br, I) or a triflate, to facilitate a coupling reaction. This approach is advantageous as it allows for the late-stage introduction of the piperidine moiety.

A second, more complex strategy involves disconnections within the piperidine ring itself. This would entail constructing the fluorinated piperidine ring onto the benzoic acid scaffold from acyclic precursors. While this method offers flexibility in introducing substituents on the piperidine ring, it generally involves more synthetic steps and challenges in controlling stereochemistry. Computer-assisted synthesis planning systems like AIPHOS utilize such logic-based approaches, analyzing the target molecule's topology and functional groups to propose both common and novel retrosynthetic paths. sccj.net

The choice between these strategies often depends on the availability of starting materials, desired scale, and the need for analogue synthesis. For this compound, the C-N disconnection is generally preferred for its efficiency and convergence.

Direct and Indirect Synthetic Routes to the this compound Core

The synthesis of the this compound core can be achieved through several routes, primarily differing in the sequence of bond formations and the choice of starting materials.

The assembly of the final molecule hinges on a crucial strategic decision: whether to construct the fluorinated piperidine ring before or after its attachment to the benzoic acid core.

Pre-Coupling Construction: The most prevalent strategy involves the use of a pre-synthesized 4-fluoropiperidine. The synthesis of fluorinated piperidines itself can be challenging. scientificupdate.com Methods include the diastereoselective nucleophilic substitution on pre-functionalized piperidines or dearomatization-hydrogenation processes of fluoropyridine precursors. nih.gov Once obtained, 4-fluoropiperidine can be coupled with a suitable benzoic acid derivative. This approach is modular, allowing different piperidines to be coupled with various benzoic acids to create a library of compounds.

Post-Coupling Construction/Fluorination: An alternative involves first coupling a non-fluorinated or precursor piperidine derivative to the benzoic acid scaffold, followed by the introduction of the fluorine atom. For example, a 4-hydroxypiperidine (B117109) attached to the benzoic acid could be subjected to a deoxofluorination reaction. Another pathway is the construction of the piperidine ring from an acyclic amine precursor already attached to the benzoic acid, for instance, via an aza-Prins cyclization. rasayanjournal.co.in However, these routes can be complicated by competing side reactions and the harsh conditions often required for fluorination, which might not be compatible with the benzoic acid moiety.

The synthesis of this compound typically employs one of two main classes of benzoic acid-derived starting materials.

Nucleophilic Aromatic Substitution (SNAr) with 4-Fluorobenzoic Acid: A common and atom-economical method is the nucleophilic aromatic substitution (SNAr) reaction. In this route, 4-fluorobenzoic acid or its corresponding ester serves as the substrate. The fluorine atom, activated by the electron-withdrawing carboxyl group, is displaced by the nucleophilic nitrogen of 4-fluoropiperidine. This reaction is typically performed in a polar aprotic solvent like DMSO or acetonitrile, in the presence of a base such as potassium carbonate (K₂CO₃), and often requires heating. walisongo.ac.idnih.gov The reaction proceeds via a Meisenheimer complex intermediate. The regioselectivity is high, strongly favoring substitution at the C4 position. mdpi.com

Cross-Coupling Reactions with 4-Halobenzoic Acids: Alternatively, other 4-halobenzoic acids (e.g., 4-bromo- or 4-iodobenzoic acid) or their esters can be used. These substrates are ideal for transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This method offers a broader substrate scope and often proceeds under milder conditions than traditional SNAr reactions.

The table below summarizes typical starting materials and reaction types for the derivatization of the benzoic acid scaffold.

| Benzoic Acid Precursor | Coupling Partner | Reaction Type | Typical Conditions | Reference |

|---|---|---|---|---|

| 4-Fluorobenzoic acid | 4-Fluoropiperidine | Nucleophilic Aromatic Substitution (SNAr) | K₂CO₃, Acetonitrile or DMSO, Heat | nih.gov |

| Methyl 4-bromobenzoate | 4-Fluoropiperidine | Buchwald-Hartwig Amination | Pd catalyst, Phosphine (B1218219) ligand, Base (e.g., NaOtBu) | researchgate.netsemanticscholar.org |

| 4-Iodobenzoic acid | 4-Fluoropiperidine | Buchwald-Hartwig Amination | Pd catalyst, Phosphine ligand, Base (e.g., Cs₂CO₃) | nih.gov |

| 4-Fluorobenzoic acid | 4-Fluoropiperidine | Copper-Catalyzed N-Arylation (Ullmann) | CuI, Base (e.g., DIPEA), Toluene, Heat | rsc.org |

Advanced Synthetic Techniques and Reaction Conditions

To improve efficiency, yield, and sustainability, modern synthetic chemistry has incorporated advanced techniques into the preparation of molecules like this compound.

Transition metal catalysis is a powerful tool for forming the key C(aryl)-N(piperidine) bond.

Palladium-Mediated Buchwald-Hartwig Amination: This is one of the most efficient and versatile methods for C-N bond formation. benthamscience.com The reaction couples an aryl halide or triflate (e.g., methyl 4-bromobenzoate) with an amine (4-fluoropiperidine). The catalytic cycle involves a palladium(0) species, a phosphine ligand, and a base. The choice of ligand (e.g., RuPhos, BINAP) and base (e.g., KHMDS, Cs₂CO₃) is crucial for optimizing the reaction and can be tailored to the specific substrates. nih.govnih.gov This method is highly valued for its functional group tolerance and generally high yields. semanticscholar.org

Copper-Catalyzed N-Arylation: The Ullmann condensation, or its modern ligand-accelerated variants, represents an older but still relevant copper-catalyzed approach to N-arylation. mit.edu These reactions typically require a copper(I) source (e.g., CuI), a base, and often a ligand such as a diamine to facilitate the coupling. rsc.org While sometimes requiring higher temperatures than palladium-catalyzed systems, copper catalysis offers a cheaper and effective alternative.

Microwave-assisted organic synthesis has emerged as a key technology for accelerating chemical reactions. By using microwave irradiation as a heating source, reaction times can be dramatically reduced from hours to minutes. ijprdjournal.com This rapid and uniform heating can also lead to higher yields and purer products by minimizing the formation of side products. nih.govnih.gov

Reactions like the SNAr of 4-fluorobenzoic acid with 4-fluoropiperidine, or the Buchwald-Hartwig amination, are well-suited for microwave assistance. ajrconline.orgmdpi.com The use of microwave reactors allows for precise control over temperature and pressure, enhancing reaction efficiency and reproducibility. This green chemistry approach reduces energy consumption and can often be performed under solvent-free conditions, further increasing its appeal for modern pharmaceutical synthesis. nih.gov

| Technique | Reaction | Key Components | Advantages | Reference |

|---|---|---|---|---|

| Palladium-Mediated Coupling | Buchwald-Hartwig Amination | Pd(OAc)₂, Phosphine Ligand (e.g., RuPhos), Base | High yield, broad scope, mild conditions | benthamscience.comnih.gov |

| Copper-Mediated Coupling | Ullmann Condensation | CuI, Diamine Ligand, Base | Cost-effective catalyst | rsc.orgmit.edu |

| Microwave-Assisted Synthesis | SNAr or Cross-Coupling | Microwave Reactor | Reduced reaction time, improved yields, higher purity | ijprdjournal.comnih.govajrconline.org |

Multi-Step Synthesis Optimization and Yield Enhancement

For a typical multi-step synthesis of this compound, which involves the coupling of a 4-halobenzoic acid derivative with 4-fluoropiperidine, optimization would focus on several key areas:

Solvent and Base Selection: The choice of solvent and base is crucial for facilitating the nucleophilic substitution reaction. Aprotic polar solvents are often preferred.

Catalyst System (if applicable): In cases of palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), the selection of the palladium precursor and the phosphine ligand is paramount to achieving high yields.

Temperature and Reaction Time: Careful control of temperature is necessary to ensure the reaction proceeds at a reasonable rate without promoting decomposition or side reactions. Optimization studies aim to find the ideal balance for maximum conversion.

Telescoped Reactions: Combining multiple synthetic steps into a single, continuous "telescoped" process can significantly enhance efficiency. nih.gov This approach minimizes the need for isolating and purifying intermediates, which reduces waste and limits operator exposure to potentially hazardous materials. nih.govwhiterose.ac.uk The stability of intermediates is a key consideration; for instance, the tendency of some products to oxidize over time highlights the benefit of immediate use in a subsequent telescoped step. whiterose.ac.uk

A methodical approach to optimization involves first establishing viable conditions and then systematically refining them. For example, in the mechanochemical synthesis of related fluorinated heterocycles, researchers first optimized the quantity of an acid catalyst and then the reaction time to achieve a high isolated yield (e.g., 92%). beilstein-journals.org

Below is an illustrative data table showing how reaction conditions might be optimized for a key step in the synthesis of a related benzoic acid derivative.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Observed Yield (%) |

|---|---|---|---|---|

| 1 | DMF | Room Temp | 168 | 52 |

| 2 | DMF + Acetic Acid | Room Temp | 48 | 64 |

| 3 | DMF + Acetic Acid | 80 | 48 | 55 |

This table is a representative example based on optimization studies of related compounds, such as the synthesis of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. mdpi.com

Elucidation of Reaction Mechanisms and Kinetics

The primary route to forming the C-N bond between the piperidine ring and the benzoic acid moiety in this compound is typically via nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction.

In an SNAr mechanism, the reaction proceeds if the benzene (B151609) ring of the benzoic acid precursor is "activated" by a strong electron-withdrawing group (e.g., a nitro or fluoro group) positioned ortho or para to a leaving group (e.g., a halogen). The reaction is initiated by the nucleophilic attack of the secondary amine of 4-fluoropiperidine on the carbon atom bearing the leaving group. This forms a high-energy, resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent loss of the leaving group from this complex restores aromaticity and yields the final product.

Alternatively, palladium-catalyzed methods like the Buchwald-Hartwig amination are highly versatile for forming aryl-amine bonds. This catalytic cycle involves three main stages:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 4-bromobenzoic acid), inserting into the carbon-halogen bond to form a palladium(II) complex.

Amine Coordination and Deprotonation: The amine (4-fluoropiperidine) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active palladium(0) catalyst.

The kinetics of these reactions are influenced by factors such as reactant concentrations, temperature, and the electronic properties of the substrates and catalyst.

Transition State Analysis and Energy Profiles

Understanding the transition states and energy profiles of a reaction is fundamental to explaining its kinetics and mechanism. For the SNAr pathway, the formation of the Meisenheimer complex is the most energetically demanding step, representing the highest point on the reaction coordinate diagram. Computational chemistry can be used to model the geometry and energy of this transition state, providing insight into the factors that stabilize or destabilize it.

Rate-Determining Steps in Synthesis Pathways

Identifying the rate-determining step (RDS) is crucial for reaction optimization.

In the SNAr pathway, the formation of the high-energy Meisenheimer complex is almost always the RDS. This is because this step involves the temporary loss of aromaticity in the benzene ring, which is a significant energy barrier. The rate of the reaction is therefore highly sensitive to the ability of the ring to stabilize the negative charge of the intermediate.

In the Buchwald-Hartwig amination, the RDS can vary depending on the specific substrates, ligand, and reaction conditions. However, the reductive elimination step, where the final product is formed and the catalyst is regenerated, is frequently identified as the rate-limiting step. The efficiency of this step is heavily influenced by the steric and electronic properties of the phosphine ligand attached to the palladium center.

Synthetic Pathways for Related Derivatives and Analogs of this compound

A wide variety of derivatives and analogs based on the substituted benzoic acid scaffold have been synthesized to explore their chemical and biological properties. These syntheses often utilize common intermediates and reaction types.

Piperazine (B1678402) and Piperidine Analogs: The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (B599025) has been achieved by reacting 4-(chloromethyl)benzoic acid or 4-bromomethyl benzoic acid with N-methylpiperazine in the presence of a base like potassium carbonate. google.comgoogle.com High purity is achieved through purification techniques like nanofiltration. google.com The non-fluorinated analog, 4-piperidin-4-yl-benzoic acid, can be prepared via a multi-step sequence involving a Friedel-Crafts acylation. chemicalbook.com

Heterocyclic-Substituted Benzoic Acids: Various heterocyclic moieties have been attached to the benzoic acid core.

Pyrazole (B372694) Derivatives: 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives are synthesized via reductive amination of pyrazole-derived aldehydes with various anilines, using a Hantzsch ester as the reducing agent. nih.gov

Triazole Hybrids: A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been prepared and characterized for their potential anticancer activities. rsc.org

Benzimidazolone Scaffolds: Complex derivatives have been made by coupling carboxylic acids to a 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one core using peptide coupling agents like HBTU and HOBt. nih.gov

Fluorinated Benzoic Acid Derivatives: The synthesis of other fluorinated benzoic acid derivatives often starts from 4-fluorobenzoic acid. This precursor can be esterified and then converted into hydrazides, which are subsequently reacted to form oxadiazoles (B1248032) and other heterocyclic systems. globalscientificjournal.comresearchgate.net

Rearrangement and Multi-component Reactions: In some cases, complex benzoic acid derivatives are formed through unexpected rearrangements. For instance, 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid was synthesized from a precursor, 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, which itself was formed via a multi-component reaction between 2-formylbenzoic acid, 4-aminobenzoic acid, and potassium cyanide. mdpi.com

Xanthine (B1682287) Derivatives: By applying a scaffold-hopping strategy, novel xanthine derivatives incorporating benzoic acid moieties have been generated. nih.gov This approach led to potent DPP-4 inhibitors, demonstrating how the benzoic acid scaffold can be integrated into diverse molecular architectures. nih.gov

The synthesis of these diverse analogs underscores the versatility of the benzoic acid scaffold in chemical synthesis and drug discovery.

Advanced Spectroscopic and Crystallographic Characterization of 4 4 Fluoropiperidin 1 Yl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(4-Fluoropiperidin-1-yl)benzoic acid in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a comprehensive understanding of its chemical environment, connectivity, and spatial arrangement.

Detailed ¹H, ¹³C, and ¹⁹F NMR Spectral Analysis

The NMR characterization would begin with the acquisition of 1D spectra for each of the NMR-active nuclei in the molecule: ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzoic acid ring and the aliphatic protons of the 4-fluoropiperidine (B2509456) ring. The aromatic protons would likely appear as two doublets in the downfield region (typically δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the piperidine (B6355638) ring would appear in the upfield region. The proton attached to the same carbon as the fluorine atom (H4) would exhibit a complex multiplet due to coupling with both neighboring protons and the fluorine atom. The other piperidine protons would also show multiplets, with their chemical shifts and coupling constants providing information about their axial or equatorial positions within the chair conformation of the piperidine ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The spectrum would display signals for the carboxyl carbon (COOH), the quaternary carbons of the benzene ring, the CH carbons of the benzene ring, the carbons of the piperidine ring, and the carbon bearing the fluorine atom. The carbon atom directly bonded to fluorine (C4) would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). The chemical shifts of the piperidine carbons would confirm the chair conformation and the substitution pattern.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for this molecule. It would show a single resonance for the fluorine atom on the piperidine ring. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom. Furthermore, the coupling of the fluorine atom to the adjacent protons (H4 and the protons on C3 and C5) would result in a complex multiplet, providing valuable information about the stereochemistry of the fluorine substituent.

A hypothetical data table for the 1D NMR spectra is presented below, based on typical chemical shifts for similar structures.

| ¹H NMR | ¹³C NMR | ¹⁹F NMR | ||

| Assignment | δ (ppm) | Assignment | δ (ppm) | Assignment |

| H-2', H-6' | ~7.9 (d) | C-1' | ~120 | F-4 |

| H-3', H-5' | ~6.9 (d) | C-2', C-6' | ~131 | |

| H-4 (piperidine) | ~4.8 (dtt) | C-3', C-5' | ~114 | |

| H-2, H-6 (piperidine, eq) | ~3.8 (m) | C-4' | ~155 | |

| H-2, H-6 (piperidine, ax) | ~3.0 (m) | C=O | ~167 | |

| H-3, H-5 (piperidine, eq) | ~2.2 (m) | C-4 (piperidine) | ~88 (d, ¹JCF) | |

| H-3, H-5 (piperidine, ax) | ~1.9 (m) | C-2, C-6 (piperidine) | ~48 | |

| COOH | ~12.5 (s) | C-3, C-5 (piperidine) | ~30 (d, ²JCF) |

d = doublet, t = triplet, m = multiplet, s = singlet, eq = equatorial, ax = axial. Chemical shifts and coupling constants are hypothetical.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be performed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would be observed between adjacent protons, confirming the connectivity within the benzoic acid and the piperidine rings. For instance, correlations between H-2'/H-3' and H-5'/H-6' on the aromatic ring, and among the protons of the piperidine ring (H-2 through H-6) would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity between different fragments of the molecule. For example, correlations between the piperidine protons (H-2, H-6) and the aromatic carbon C-4', and between the aromatic protons (H-3', H-5') and the piperidine carbon C-1 would firmly establish the link between the piperidine ring and the benzoic acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations would be used to determine the stereochemistry of the piperidine ring, such as the relative orientation of the fluorine atom and the protons on the ring. For example, observing a NOE between the fluorine atom and an axial proton would suggest an axial orientation of the fluorine.

Variable Temperature NMR Studies for Dynamic Conformational Exchange

The piperidine ring can undergo a chair-to-chair conformational inversion. Variable temperature (VT) NMR studies would be employed to investigate the dynamics of this process. At low temperatures, the ring inversion would be slow on the NMR timescale, and separate signals for the axial and equatorial protons would be observed. As the temperature is increased, the rate of inversion increases, leading to the broadening and eventual coalescence of these signals. By analyzing the spectra at different temperatures, the energy barrier for the ring inversion could be determined.

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography

To obtain definitive information about the three-dimensional structure of this compound in the solid state, single crystal X-ray diffraction analysis would be performed.

Determination of Molecular Structure and Absolute Configuration

A hypothetical crystallographic data table is presented below.

| Crystal Data | |

| Formula | C₁₂H₁₄FNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| V (ų) | Value |

| Z | 4 |

Values are hypothetical and would be determined experimentally.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The crystallographic data would provide a wealth of precise geometric information about the molecule.

Bond Lengths: The lengths of all covalent bonds would be determined with high precision. This would include the C-F bond length in the piperidine ring, the C-N bonds connecting the ring to the benzoic acid, the C-C and C=O bonds of the carboxyl group, and the C-C bonds within the aromatic ring. These values can be compared to standard bond lengths to identify any unusual electronic effects.

Bond Angles: The angles between adjacent bonds would also be determined. These angles would define the geometry around each atom, confirming, for example, the tetrahedral geometry of the sp³-hybridized carbons in the piperidine ring and the trigonal planar geometry of the sp²-hybridized carbons in the benzene ring.

Torsion Angles: Torsion angles describe the rotation around a bond. The torsion angles within the piperidine ring would precisely define its chair conformation. The torsion angle between the plane of the benzoic acid ring and the piperidine ring would describe their relative orientation. In a similar structure, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, the dihedral angle between the piperazine (B1678402) and benzene rings was found to be around 30 degrees.

A hypothetical table of selected bond lengths and angles is provided below.

| Bond Lengths (Å) | **Bond Angles (°) ** | |

| C4-F | Value | C3-C4-C5 |

| C1'-N1 | Value | C2-N1-C6 |

| C4'-C7' | Value | C1'-N1-C2 |

| C7'=O1 | Value | O1-C7'-O2 |

Values are hypothetical and would be determined experimentally.

Investigation of Intermolecular Interactions in the Solid State

In the solid state, molecules of this compound are expected to engage in a network of intermolecular interactions that dictate their packing in the crystal lattice. The primary and most significant of these is the hydrogen bonding between the carboxylic acid groups. It is highly probable that the carboxylic acid moieties of two molecules will form a classic head-to-head dimer, linked by a pair of strong O-H···O hydrogen bonds. This is a common and energetically favorable arrangement for carboxylic acids in the solid state.

A related compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been shown to form dimers through O-H···O hydrogen bonds, with the dimers further connected by weak C-H···O interactions into zigzag chains. This provides a strong indication that this compound would exhibit similar dimeric structures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the structural details of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxyl group will likely appear as a strong, sharp band around 1700 cm⁻¹. The presence of the aromatic ring will give rise to C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-N stretching of the tertiary amine in the piperidine ring is expected to be observed in the 1260-1020 cm⁻¹ range. The C-F stretching vibration from the fluoropiperidine ring would typically appear as a strong band in the 1100-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic C=C stretching vibrations are typically strong and sharp in the Raman spectrum. The symmetric breathing mode of the benzene ring would also be a prominent feature. The C-H stretching vibrations of both the aromatic and aliphatic portions of the molecule would be visible in the 3100-2800 cm⁻¹ region.

For comparison, the synthesis and IR characterization of various derivatives of 4-fluorobenzoic acid have been reported, confirming the characteristic vibrational frequencies of the substituted benzoic acid moiety.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) | IR |

| C-H stretch (Aromatic) | 3100-3000 | IR, Raman |

| C-H stretch (Aliphatic) | 3000-2850 | IR, Raman |

| C=O stretch (Carboxylic acid) | ~1700 | IR |

| C=C stretch (Aromatic) | 1600-1450 | IR, Raman |

| C-N stretch (Tertiary amine) | 1260-1020 | IR |

Mass Spectrometry for High-Resolution Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion.

The fragmentation pattern in the mass spectrum would offer significant structural information. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways. A primary fragmentation would likely be the loss of the carboxylic acid group (-COOH), leading to a significant peak. Another prominent fragmentation pathway would involve the cleavage of the piperidine ring. The bond between the nitrogen and the benzene ring could also cleave, resulting in fragments corresponding to the fluoropiperidine and benzoic acid moieties.

The presence of the fluorine atom would be evident in the isotopic pattern of the fluorine-containing fragments. The fragmentation of the benzoic acid portion would likely show a characteristic loss of CO, followed by the loss of a hydrogen atom, leading to the phenyl cation.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 237.10 | Molecular Ion |

| [M - COOH]⁺ | 192.10 | Loss of the carboxylic acid group |

| [C₆H₄COOH]⁺ | 121.03 | Benzoic acid cation |

| [C₅H₉FN]⁺ | 102.07 | Fluoropiperidine fragment |

Computational and Theoretical Investigations of 4 4 Fluoropiperidin 1 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in understanding the electronic behavior of a molecule, offering insights into its stability, reactivity, and potential interactions. Such studies are commonly performed on compounds with pharmaceutical interest to predict their properties before synthesis. researchgate.netemerginginvestigators.org However, specific computational analyses for 4-(4-Fluoropiperidin-1-yl)benzoic acid are not present in the surveyed literature.

Density Functional Theory (DFT) for Ground State Geometries and Energies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to use DFT to determine the optimized geometry and ground state energy of molecules. While DFT studies have been conducted on various piperidine (B6355638) derivatives and substituted benzoic acids, no published data was found for the ground state geometry or energy of this compound. researchgate.netnih.govscielo.org.za

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability and susceptibility to chemical reactions. emerginginvestigators.org Analysis of these frontier orbitals and other reactivity descriptors for this compound has not been reported in the scientific literature.

Electrostatic Potential Surface Mapping and Charge Distribution

Electrostatic potential (ESP) surface maps are valuable for visualizing the charge distribution of a molecule and identifying sites prone to electrophilic or nucleophilic attack. This analysis helps in understanding intermolecular interactions. No specific ESP maps or detailed charge distribution analyses for this compound were found in the available research.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer and intramolecular bonding interactions. It is a powerful tool for studying hyperconjugative interactions and their influence on molecular stability. A specific NBO analysis for this compound is not documented in the reviewed literature.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are employed to explore the preferred shapes and dynamic behavior of molecules. researchgate.netnih.govnih.gov

Exploration of Potential Energy Surfaces and Conformational Dynamics

A thorough exploration of the potential energy surface (PES) of this compound would be required to understand its conformational preferences and dynamic behavior. This would typically involve scanning key dihedral angles, such as the one connecting the piperidine ring to the phenyl group and the orientation of the carboxylic acid group. The goal would be to identify low-energy conformers and the energy barriers between them.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-C) (°) | Relative Energy (kcal/mol) | Key Features |

| A | 0 | 0.00 | Planar arrangement of the phenyl and piperidine rings (likely a high-energy transition state). |

| B | 45 | - | Twisted conformation, potentially a local minimum. |

| C | 90 | - | Perpendicular arrangement, potentially another transition state. |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies are available.

Molecular dynamics simulations could further elucidate the conformational dynamics, showing how the molecule explores its conformational space over time and at different temperatures.

Theoretical Reaction Mechanism Studies

Theoretical studies are instrumental in predicting how a molecule might be synthesized or how it might react under various conditions.

Computational Elucidation of Reaction Pathways and Transition States

For this compound, computational methods could be used to investigate its synthesis, for instance, the nucleophilic aromatic substitution reaction between a fluorobenzoic acid derivative and 4-fluoropiperidine (B2509456). Density Functional Theory (DFT) calculations would be employed to map out the reaction pathway, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states. This would provide insight into the reaction's feasibility and potential byproducts.

Predictive Modeling of Reactivity and Selectivity

Computational models can predict the reactivity of different sites on the molecule. For example, by calculating parameters such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, one could predict whether electrophilic or nucleophilic attack is more likely to occur at the benzoic acid ring or the piperidine moiety. This information is vital for designing further chemical modifications.

Solvent Effects on Molecular Conformation and Electronic Properties

The solvent environment can significantly influence the properties of a molecule. For this compound, computational modeling using implicit or explicit solvent models would be necessary to understand these effects. Such studies would investigate how the polarity of the solvent affects the equilibrium between different conformers and how it influences the electronic properties, such as the dipole moment and the acidity of the carboxylic acid group. This knowledge is critical for predicting the molecule's behavior in different chemical and biological environments.

Supramolecular Chemistry and Advanced Material Science Perspectives of 4 4 Fluoropiperidin 1 Yl Benzoic Acid

Hydrogen Bonding Motifs and Self-Assembly in the Solid State

In the solid state, molecules like 4-(4-Fluoropiperidin-1-yl)benzoic acid are expected to exhibit predictable hydrogen bonding patterns that guide their self-assembly into larger supramolecular architectures.

Design Principles for Supramolecular Architectures

The design of supramolecular architectures relies on the predictable nature of non-covalent interactions. For a molecule like this compound, the primary design elements would be the carboxylic acid group for strong hydrogen bonding and the fluoropiperidinyl group for potential weaker interactions and steric influence. The interplay between these groups would be key to forming specific, desired architectures.

Co-Crystallization Studies with Complementary Molecular Components

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid. This involves combining a target molecule with a "co-former" to create a new crystalline solid with a unique structure.

Engineering of Multi-Component Crystal Forms

The carboxylic acid group of this compound makes it an excellent candidate for co-crystallization with molecules containing complementary functional groups, such as pyridines or other hydrogen bond acceptors. By selecting appropriate co-formers, it would be theoretically possible to engineer a variety of multi-component crystal forms with tailored properties.

Investigation of Polymorphism and Solid-State Phase Transitions

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of a compound can have different physical properties. The study of solid-state phase transitions between these forms is essential for understanding their relative stabilities and potential applications. Currently, there are no published studies on the polymorphism or solid-state phase transitions of this compound.

Characterization of Different Crystalline Forms

There is no available scientific literature that characterizes different crystalline forms of this compound. Techniques typically used for such characterization include single-crystal and powder X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. The absence of such data indicates that a systematic polymorph screen and structural elucidation of this compound have likely not been performed or published.

Thermodynamic Stability and Interconversion of Polymorphs

Without the identification of multiple crystalline forms, the study of their thermodynamic stability and interconversion is not possible. Research in this area would typically involve constructing an energy-temperature diagram based on the thermodynamic relationships between different polymorphs, as determined by their heats of fusion and transition, and solubility measurements. For this compound, this area of research remains undeveloped.

Exploration of Potential Applications in Non-Biological Material Science

The potential of this compound in material science remains speculative due to the lack of experimental or theoretical studies.

Design Considerations for Optical Materials (e.g., Nonlinear Optical Properties)

While molecules containing both electron-donating (the piperidine (B6355638) nitrogen) and electron-withdrawing (the carboxylic acid and fluorinated ring) groups can be candidates for nonlinear optical (NLO) materials, there are no specific studies that investigate these properties for this compound. The design considerations for NLO materials involve optimizing molecular hyperpolarizability and ensuring a non-centrosymmetric crystal packing, which has not been explored for this compound.

Supramolecular Systems for Chemical Sensing or Host-Guest Chemistry

The benzoic acid moiety provides a site for hydrogen bonding, which is a key interaction in building supramolecular assemblies for chemical sensing or host-guest chemistry. The piperidine ring could also participate in weaker interactions. However, no research has been published on the use of this compound in the design and synthesis of such systems.

Future Research Trajectories and Emerging Opportunities for 4 4 Fluoropiperidin 1 Yl Benzoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-aryl piperidines, such as 4-(4-fluoropiperidin-1-yl)benzoic acid, is a cornerstone of pharmaceutical research. chemrxiv.org However, traditional methods can be inefficient. chemrxiv.org Future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic routes.

One promising avenue is the development of novel catalytic systems for the N-arylation of 4-fluoropiperidine (B2509456). While methods for the synthesis of related compounds, such as 4-substituted benzoic acid derivatives, have been explored, direct and efficient synthesis of the title compound remains an area for improvement. researchgate.netgoogle.comresearchgate.netglobalscientificjournal.com For instance, the synthesis of related pyrazole (B372694) derivatives often involves multi-step procedures. nih.gov A general strategy for synthesizing N-(hetero)aryl piperidines using Zincke imine intermediates has been proposed, which could be adapted and optimized. chemrxiv.org

Furthermore, the principles of green chemistry are becoming increasingly important. This includes the use of more environmentally friendly solvents, reducing the number of synthetic steps, and employing catalytic rather than stoichiometric reagents. Continuous flow synthesis presents a significant opportunity to improve the safety, efficiency, and scalability of production. Research into one-pot, multi-component reactions, where several chemical transformations occur in a single reaction vessel, could also dramatically streamline the synthesis of complex derivatives of this compound. chemrxiv.org

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the novel synthetic methodologies mentioned above, a detailed understanding of reaction kinetics, mechanisms, and the formation of intermediates is crucial. Advanced in-situ spectroscopic techniques, such as ReactIR (Infrared) spectroscopy, are powerful tools for real-time reaction monitoring.

Studies on the lithiation-substitution of N-Boc-2-phenylpiperidine have demonstrated the utility of in-situ IR spectroscopy in identifying optimal reaction conditions and understanding the role of conformational dynamics. scispace.comacs.org This approach allows for the direct observation of reactant consumption, product formation, and the transient appearance of any intermediate species. Similarly, in the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine, in-situ ReactIR spectroscopic monitoring has been instrumental. acs.org

Applying these techniques to the synthesis of this compound would provide invaluable data for:

Reaction Optimization: Precisely determining reaction endpoints, identifying rate-limiting steps, and optimizing parameters like temperature, pressure, and catalyst loading.

Mechanism Elucidation: Gaining insights into the reaction mechanism by identifying and characterizing transient intermediates.

Process Safety: Monitoring for the buildup of potentially hazardous intermediates or reaction exotherms in real-time.

This data-rich approach to process development can lead to more robust, efficient, and safer manufacturing processes for this important chemical building block.

Integration of Artificial Intelligence and Machine Learning for Predictive Chemical Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of new molecules with desired properties. For a scaffold like this compound, which serves as a starting point for drug discovery, these computational tools can accelerate the design-make-test-analyze cycle.

ML models can be trained on existing data to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel derivatives. By analyzing the structure-activity relationships (SAR) of known compounds, these models can suggest new modifications to the this compound core that are likely to result in improved therapeutic profiles. drugbank.com For example, ML could be used to predict the inhibitory activity of new analogues against specific biological targets.

Furthermore, AI can be employed in retrosynthetic analysis, proposing novel and efficient synthetic routes to target molecules. This can help chemists navigate the complex landscape of possible chemical reactions and identify the most promising pathways for synthesis. The integration of AI in this field is still in its early stages, but its potential to accelerate the discovery of new drugs and materials based on the this compound framework is immense.

Exploration of New Supramolecular Constructs and Functional Materials

The ability of molecules to self-assemble into larger, ordered structures through non-covalent interactions is the basis of supramolecular chemistry. nih.gov Benzoic acid derivatives are well-known for their ability to form robust hydrogen-bonded dimers and other supramolecular assemblies. nih.gov The presence of both a hydrogen-bond-donating carboxylic acid group and a fluorinated piperidine (B6355638) ring in this compound makes it an excellent candidate for the construction of novel supramolecular structures.

Future research in this area could explore:

Crystal Engineering: Systematically studying the crystallization of this compound and its derivatives to control the resulting crystal packing and physical properties. Fluorine atoms can participate in a range of non-covalent interactions, which can be exploited to guide the self-assembly process. rsc.org

Metal-Organic Frameworks (MOFs): Using the carboxylic acid group as a linker to coordinate with metal ions, leading to the formation of porous, crystalline materials. These MOFs could have applications in gas storage, separation, and catalysis.

Supramolecular Gels: Exploring the ability of derivatives to form gels in various solvents. nih.gov These soft materials could be used in areas such as drug delivery and environmental remediation. nih.gov

Functional Materials: Incorporating the this compound moiety into polymers or other materials to impart specific functions, such as altered electronic or optical properties. rsc.org

The study of perfluoroalkylated benzoic acid derivatives has already shown their potential as supramolecular gelators for applications like oil spill treatment and dye adsorption. nih.gov Similar investigations into this compound could yield a new class of functional materials.

Deepening Theoretical Understanding of Reactivity and Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to understand the electronic structure, reactivity, and properties of molecules. researchgate.netnih.govresearchgate.net For this compound, DFT calculations can offer deep insights that complement experimental findings.

Future theoretical studies could focus on:

Conformational Analysis: The piperidine ring can adopt various chair and boat conformations, and the orientation of the fluoropiperidinyl group relative to the benzoic acid ring can vary. DFT can be used to determine the relative energies of these different conformers and how they influence the molecule's properties.

Electronic Properties: Calculating properties such as the molecular electrostatic potential, frontier molecular orbital energies (HOMO-LUMO), and charge distribution can help to predict the molecule's reactivity and its potential for non-covalent interactions. nih.govresearchgate.net Studies on related fluorobenzoic acids have demonstrated the utility of DFT in understanding their chemical properties. nih.gov

Spectroscopic Prediction: DFT can be used to calculate theoretical IR, NMR, and UV-Vis spectra, which can aid in the interpretation of experimental data and the structural elucidation of new derivatives. researchgate.net

Structure-Property Relationships: By systematically modifying the structure of this compound in silico and calculating the resulting changes in properties, researchers can build predictive models that guide the design of new molecules with tailored characteristics. This has been successfully applied to other benzoic acid derivatives to understand their antioxidant properties. mdpi.com

A thorough theoretical understanding of this molecule will be invaluable for rational design in all the research areas mentioned previously, from developing new synthetic reactions to engineering novel materials.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Fluoropiperidin-1-yl)benzoic acid, and what are their respective advantages and challenges?

- Methodological Answer : Synthesis typically involves coupling 4-fluoropiperidine with a benzoic acid derivative. One approach uses nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling reactions. For example, a carboxyl group can be introduced via ester hydrolysis under acidic or basic conditions. Challenges include optimizing reaction yields (often 50-70%) and minimizing side products like regioisomers. Purification via recrystallization or column chromatography is critical, with purity verified by HPLC (≥95%) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the piperidine ring (δ ~3.5 ppm for N-CH, δ ~4.9 ppm for fluorine-coupled protons) and benzoic acid moiety (δ ~12.5 ppm for -COOH).

- LC-MS : High-resolution mass spectrometry validates molecular weight (theoretical: 253.26 g/mol) and detects impurities.

- IR : Carboxylic acid O-H stretch (~2500-3300 cm) and C=O stretch (~1680 cm) are key markers .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Purity is quantified via HPLC (C18 column, acetonitrile/water mobile phase). Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) to monitor decomposition byproducts. Lyophilization or storage at -20°C in inert atmospheres is recommended to prevent hydrolysis of the fluoropiperidine group .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software confirms bond angles, torsion angles, and fluorine positioning. Challenges include obtaining high-quality crystals due to the compound's polarity. Data refinement requires addressing disorder in the piperidine ring, often resolved using restraints and twin modeling .

Q. What experimental strategies elucidate the interaction of this compound with biological targets like enzymes?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (k, k) to immobilized targets.

- Molecular Dynamics (MD) Simulations : Predict binding modes using software like GROMACS, focusing on fluorine’s electronegativity and hydrogen-bonding potential.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for target interactions .

Q. How can researchers reconcile contradictory data on the biological activity of this compound derivatives?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent). A systematic approach includes:

- Dose-Response Curves : Validate activity across multiple concentrations.

- Control Experiments : Use structurally similar analogs (e.g., non-fluorinated piperidine derivatives) to isolate fluorine’s role.

- Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and activation energies. Focus on the electron-withdrawing effect of fluorine on the piperidine ring’s nitrogen, which enhances susceptibility to nucleophilic attack at the benzoic acid’s carbonyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.